8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline
Description
The compound “8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline” is a hybrid molecule combining a bicyclic amine scaffold with a quinoline moiety. The 8-azabicyclo[3.2.1]oct-2-ene core is a tropane-derived structure known for its conformational rigidity and pharmacological relevance, particularly in targeting neurotransmitter receptors . The carbonyl linkage bridges these two domains, influencing the molecule’s solubility and spatial orientation .
This compound’s design aligns with strategies seen in neuroactive agents, where bicyclic amines are coupled with aromatic systems to modulate central nervous system (CNS) pathways. For instance, similar 8-azabicyclo[3.2.1]octane derivatives have been explored as cholinergic ligands for nicotinic acetylcholine receptors (nAChRs) and as diagnostic tools for neuroimaging .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methylquinolin-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-8-9-13-4-2-7-16(17(13)19-12)18(21)20-14-5-3-6-15(20)11-10-14/h2-5,7-9,14-15H,6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGMLNYHZQUFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3C4CCC3C=CC4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
8-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
-
Antiparasitic Activity :
- Compounds related to the azabicyclo[3.2.1]octane scaffold have shown significant antiparasitic properties. For instance, studies have highlighted the effectiveness of quinolinone derivatives against parasites such as Trypanosoma brucei and Leishmania infantum. These compounds exhibit low cytotoxicity while maintaining potent microbicidal activity, making them promising candidates for further development in antiparasitic therapies .
- Opioid Receptor Modulation :
-
Synthesis of Tropane Alkaloids :
- The 8-azabicyclo[3.2.1]octane scaffold serves as a core structure in the synthesis of various tropane alkaloids, known for their wide range of biological activities. Enantioselective synthesis methods have been developed to construct this scaffold efficiently, enabling the production of compounds with specific stereochemical configurations that enhance their biological activity .
Synthetic Methodologies
The synthesis of 8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline involves several key methodologies:
-
Enantioselective Construction :
- Recent advancements in synthetic methodologies allow for the stereoselective construction of the azabicyclo scaffold directly from acyclic precursors or through desymmetrization processes involving achiral tropinone derivatives. This approach enhances the efficiency and yield of desired enantiomers, which are essential for pharmacological efficacy .
- Chemical Modifications :
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Roussaki et al. (2013) | Antiparasitic Activity | Identified potent quinolinone-chalcone hybrids with low cytotoxicity against Leishmania infantum (IC50 values < 5 µM) |
| US Patent US8664242B2 | Opioid Receptor Antagonism | Developed azabicyclo compounds as mu-opioid receptor antagonists, highlighting their potential in pain management |
| Recent Review (2021) | Synthesis Techniques | Compiled methodologies for enantioselective synthesis of tropane alkaloids using azabicyclo scaffolds |
Mechanism of Action
The mechanism of action of 8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane scaffold allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their pharmacological profiles:
Key Differences and Implications
Substituent Effects: The target compound’s 2-methylquinoline group distinguishes it from analogues with naphthyl (e.g., ) or benzimidazole (e.g., ) substituents. The methyl group may reduce metabolic degradation compared to bulkier aryl groups. Sulfonamide-containing derivatives (e.g., ) exhibit improved aqueous solubility but may face challenges in blood-brain barrier (BBB) penetration.
Biological Targets: Compounds with dihydroquinoline linkages (e.g., ) show specificity for serotonin receptors, while benzimidazole derivatives (e.g., ) target opioid pathways. This highlights the scaffold’s versatility in addressing diverse CNS disorders. The absence of a charged group in the target compound (vs. the dihydrochloride salt in ) could influence pharmacokinetics.
Synthetic Accessibility :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline?
- Methodology :
- Multi-step synthesis : Begin with functionalization of the 8-azabicyclo[3.2.1]octane core, followed by coupling to 2-methylquinoline via a carbonyl linker. Optimize reaction conditions (e.g., solvent, temperature, catalysts) to improve yield and purity .
- Coupling agents : Use reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with DIEA (N,N-diisopropylethylamine) to facilitate amide bond formation, as demonstrated in analogous quinoline-carboxylic acid syntheses .
Q. How can the structural and electronic properties of this compound be characterized?
- Techniques :
- X-ray crystallography : Resolve the bicyclic framework and confirm stereochemistry, as seen in studies of related 8-azabicyclo[3.2.1]octane derivatives .
- NMR spectroscopy : Assign peaks using - and -NMR, focusing on the deshielding effects of the quinoline ring and bicyclo system .
- Mass spectrometry : Validate molecular weight and fragmentation patterns, particularly for the azabicyclo-carbonyl moiety .
Q. What biological activity assays are suitable for this compound?
- Approach :
- Metal-binding studies : Test fluorescence properties in the presence of Zn, Cu, or Fe, leveraging methodologies from 8-amidoquinoline-based fluorescent probes .
- Enzyme inhibition assays : Screen against targets like acetylcholinesterase or kinases, using kinetic assays (e.g., Ellman’s method) with IC determination .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Strategy :
- Core modifications : Introduce substituents at the quinoline 2-methyl position or the bicyclo carbonyl group to assess steric/electronic effects .
- Bioisosteric replacement : Replace the azabicyclo[3.2.1]octane with other heterocycles (e.g., 2-azabicyclo[3.2.1]octane) and compare activity .
Q. What mechanistic insights can be gained from studying its reactivity under varying conditions?
- Experimental design :
- Solvent effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents to elucidate nucleophilic/electrophilic pathways .
- Catalytic studies : Probe Pd-mediated cross-coupling reactions at the quinoline ring, monitoring regioselectivity via -NMR .
Q. How to resolve contradictions in spectroscopic data across different studies?
- Troubleshooting :
- Solvent-induced shifts : Replicate experiments in deuterated solvents (e.g., DMSO-d) to standardize NMR comparisons .
- Crystallographic validation : Cross-reference computational (DFT) predictions with X-ray data to address discrepancies in bond angles or conformers .
Q. What computational methods are suitable for modeling its interaction with biological targets?
- Protocol :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., metalloenzymes) .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
